1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine
Description
1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine is a piperazine derivative featuring a 4-carboxyphenyl methyl substituent at the 1-position and an ethyl group at the 3-position of the piperazine ring. Piperazines are widely explored for their versatility in medicinal chemistry, particularly due to their ability to modulate receptor binding and pharmacokinetic properties .
The ethyl substituent at position 3 may influence conformational flexibility or steric interactions compared to bulkier or more polar groups. Piperazine derivatives with aryl substituents are frequently associated with central nervous system (CNS) activity, antimicrobial properties, or roles in receptor antagonism .
Properties
IUPAC Name |
4-[(3-ethylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13-10-16(8-7-15-13)9-11-3-5-12(6-4-11)14(17)18/h3-6,13,15H,2,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFKESLHVWTRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660858 | |
| Record name | 4-[(3-Ethylpiperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-39-3 | |
| Record name | 4-[(3-Ethyl-1-piperazinyl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131622-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Ethylpiperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine typically involves the reaction of 4-carboxybenzyl chloride with 3-ethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- CNS Drug Design : Structural rigidity (e.g., bridged piperazines in ) enhances DAT/SERT selectivity , but the flexible ethyl group in the target compound may necessitate further optimization for CNS targets.
- Receptor Antagonism: The carboxyphenyl group could mimic endogenous ligands (e.g., serotonin or dopamine), enabling competitive inhibition at receptor sites .
Biological Activity
1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antibacterial properties, and molecular interactions.
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown dose-dependent cytotoxicity against lung cancer cell lines (A549) while exhibiting lower toxicity towards normal lung fibroblast cells (MRC-5). The results indicate a selective action that could be beneficial for therapeutic applications.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 15 | 2.5 |
| MRC-5 | 37.5 | - |
The selectivity index is calculated as the ratio of IC50 values between cancerous and normal cells, indicating a favorable therapeutic window.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated significant antibacterial activity. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antibacterial agent.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. The docking simulations indicate that the compound interacts favorably with key proteins involved in cancer progression and bacterial resistance.
Key Findings:
- Binding Affinity : The compound exhibited strong binding affinities towards targets such as DNA and tubulin, indicating potential mechanisms for its anticancer activity.
- Polar Interactions : Docking studies revealed multiple polar interactions with target proteins, which are crucial for stabilizing the ligand-receptor complex.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : A study on lung cancer models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : In an antibacterial efficacy trial, the compound was administered to infected mice, leading to a notable decrease in bacterial load in tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
